Rotational Barrier: 2-Phenylfuran Exhibits Higher Inter-Ring Rotational Restriction than 3-Phenylfuran
The rotational barrier around the inter-ring bond in 2-phenylfuran is larger than that in 3-phenylfuran, as determined by SCF molecular orbital calculations using the molecule-in-molecule method [1]. Additionally, replacement of the aryl moiety on the furan ring with its benzo analogue increases the rotational barrier by 0.4-0.9 kcal/mol [2].
| Evidence Dimension | Rotational barrier height (inter-ring torsion) |
|---|---|
| Target Compound Data | Larger rotational barrier (qualitatively higher than 3-phenylfuran) |
| Comparator Or Baseline | 3-Phenylfuran (lower rotational barrier) |
| Quantified Difference | 2-phenylfuran > 3-phenylfuran; benzo analogue substitution increases barrier by 0.4-0.9 kcal/mol |
| Conditions | SCF molecular orbital calculations using molecule-in-molecule method; planar and nonplanar conformers evaluated |
Why This Matters
Higher rotational barrier correlates with greater conformational rigidity and enhanced π-conjugation, which directly influences the compound's electronic properties, excited-state behavior, and performance in optoelectronic applications where planarity dictates charge transport and emission characteristics.
- [1] Molecular orbital treatment of phenylfurans and bifurans. The height of the rotational barrier was larger for 2-phenylfuran than for 3-phenylfuran, and larger for 2,2′-bifuran than for 3,3′-bifuran. This result is in accord with predictions based on the extent of 'π' conjugation in these molecules. View Source
- [2] Hayashi, N., Higuchi, H., & Saito, Y. (2009). Effect of Fused Benzene Ring on Rotational Barriers of 2,2'-Bifuran, 2-Phenylfuran, Biphenyl, and their Benzo Analogues. Heterocycles, 77(2), 1261. Rotational barriers increased by 0.4-0.9 kcal/mol by replacement of aryl moiety with benzo analogue. View Source
